![molecular formula C18H21N3O5S2 B2497347 Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate CAS No. 1060166-19-9](/img/structure/B2497347.png)
Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis AnalysisThe synthesis of related compounds typically involves multiple steps, including condensation, methylation, hydrogenolysis, and cyclization. For instance, the synthesis of a key intermediate of Tianeptine was achieved through such processes with an overall yield of 55.9% (Xiu-lan, 2009). These methods are instrumental in constructing the complex molecular architecture of compounds like "Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate."
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as IR, 1H NMR, and MS, providing insights into the compound's molecular framework and confirming its structure. For example, the synthesis and structure of derivatives of 1,3,4-oxadiazole and piperidine compounds were confirmed through these techniques, showcasing the detailed molecular architecture and the presence of specific functional groups (Khalid et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic substitution and hydrogen bonding interactions. For instance, in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, reactions involved the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation, highlighting the compound's reactivity and functional group interactions (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior under different conditions. For instance, the study of isomeric reaction products of a related compound showed different hydrogen-bonding patterns, influencing its solubility and crystalline form (Portilla et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemicals, stability under various conditions, and susceptibility to undergo specific reactions, are essential for determining its potential applications. The synthesis and evaluation of novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates on human leukemic cells highlighted the compound's potential bioactivity and interaction with biological molecules (Sharath Kumar et al., 2014).
Scientific Research Applications
Cardiac Protection and Ischemia Treatment
One significant application of compounds related to "Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate" is in the development of treatments for cardiac conditions such as ischemia. For instance, benzoylguanidines, which share structural motifs with the compound , have been investigated for their potential as Na+/H+ exchanger inhibitors. These inhibitors can preserve cellular integrity and improve functional performance during cardiac ischemia and reperfusion, suggesting a pathway for adjunctive therapy in acute myocardial infarction treatment (Baumgarth, Beier, & Gericke, 1997).
Antiproliferative Effects
Another research domain is the exploration of antiproliferative effects on human leukemic cells by compounds featuring similar structural characteristics. Specific derivatives have shown promising activity against leukemic cells, indicating potential therapeutic applications in oncology (Kothanahally S Sharath Kumar et al., 2014). This showcases the compound's relevance in developing cancer treatments, especially those targeting leukemia.
Antimicrobial Activity
The antimicrobial activity of related compounds also highlights their potential in addressing bacterial infections. N-substituted derivatives of similar molecules have been synthesized and demonstrated moderate to significant activity against both Gram-negative and Gram-positive bacteria, reflecting their utility in creating new antimicrobial agents (H. Khalid et al., 2016).
Electrophysiological Activity
In the context of cardiac electrophysiology, related compounds have exhibited Class III antiarrhythmic activity, suggesting their potential in treating arrhythmias. These compounds act by selectively blocking ion channels involved in cardiac repolarization, indicating a therapeutic avenue for arrhythmia management (Ellingboe et al., 1992).
Mechanism of Action
Target of Action
The primary targets of Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate are currently unknown. This compound is a derivative of thiazole, a heterocyclic compound that has been found in many potent biologically active compounds . Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific chemical structure and the nature of their targets .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific characteristics of the biological system in which the compound is acting .
properties
IUPAC Name |
methyl 4-[2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-17(23)13-7-5-12(6-8-13)15-11-27-18(19-15)20-16(22)14-4-3-9-21(10-14)28(2,24)25/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULPEJDXBPMLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(1-(methylsulfonyl)piperidine-3-carboxamido)thiazol-4-yl)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.